molecular formula C10H7FN2O4 B2497383 3-Fluoro-6-(methoxycarbonyl)imidazo[1,2-a]pyridine-2-carboxylic acid CAS No. 2137684-59-2

3-Fluoro-6-(methoxycarbonyl)imidazo[1,2-a]pyridine-2-carboxylic acid

Cat. No.: B2497383
CAS No.: 2137684-59-2
M. Wt: 238.174
InChI Key: OWZRXXWQZJPBBW-UHFFFAOYSA-N
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Description

3-Fluoro-6-(methoxycarbonyl)imidazo[1,2-a]pyridine-2-carboxylic acid (CAS 2137684-59-2) is a high-purity chemical compound with the molecular formula C 10 H 7 FN 2 O 4 and an average mass of 238.174 Da . This imidazopyridine derivative is of significant interest in medicinal chemistry research, particularly in the development of enzyme inhibitors. Scientific literature indicates that phosphonocarboxylate compounds based on the imidazo[1,2-a]pyridine scaffold serve as potent inhibitors of Rab geranylgeranyl transferase (RGGT) . RGGT is a crucial therapeutic target because it is responsible for the post-translational prenylation of Rab GTPases, proteins involved in membrane and vesicle trafficking; a perturbed balance in this process is observed in several diseases . The nature of the substituent at the C6 position of the imidazo[1,2-a]pyridine ring is a key structural feature responsible for the compound's activity against this enzyme . Researchers can utilize this compound as a key synthetic intermediate or building block for constructing more complex phosphonocarboxylate molecules to study their mechanism of action and efficacy in disrupting protein prenylation pathways in cellular models, such as the human cervical carcinoma HeLa cell line . This product is intended for laboratory research use only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-fluoro-6-methoxycarbonylimidazo[1,2-a]pyridine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7FN2O4/c1-17-10(16)5-2-3-6-12-7(9(14)15)8(11)13(6)4-5/h2-4H,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWZRXXWQZJPBBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN2C(=NC(=C2F)C(=O)O)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-6-(methoxycarbonyl)imidazo[1,2-a]pyridine-2-carboxylic acid typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve continuous flow systems to enhance efficiency and yield. Microreactor-based continuous flow systems have been reported to be effective for synthesizing imidazo[1,2-a]pyridine derivatives, providing better control over reaction parameters and scalability .

Chemical Reactions Analysis

Carboxylic Acid Reactivity

The C2 carboxylic acid participates in classical acid-derived reactions:

Reaction Type Conditions/Reagents Outcome Biological Impact
EsterificationAlcohols, acid catalystsConversion to alkyl esters (e.g., methyl)Reduces polarity; modulates bioavailability
Amide FormationSOCl₂ + amines, DCC couplingProduction of carboxamidesEnhances target binding specificity
Salt FormationNaOH, K₂CO₃Water-soluble sodium/potassium saltsImproves solubility for in vitro assays

Studies demonstrate that esterification of the carboxylic acid in phosphonopropionate derivatives abolishes Rab geranylgeranyl transferase (RGGT) inhibitory activity, emphasizing its role in target engagement .

Methoxycarbonyl Group Transformations

The C6 methoxycarbonyl moiety undergoes hydrolysis and transesterification:

Reaction Conditions Products Functional Utility
Acidic HydrolysisHCl/H₂O, reflux6-Carboxylic acid derivativeGenerates polar metabolites for excretion
Basic HydrolysisNaOH/EtOHSodium carboxylate intermediatePrecursor for further functionalization
TransesterificationROH, H⁺ catalystAlkoxycarbonyl analogs (e.g., ethoxy)Tuning lipophilicity for membrane permeation

Modifications at C6 are structurally tolerated in RGGT inhibitors but require precise steric alignment. Bulky substituents reduce activity by >90%, while linear chains maintain potency .

Fluorine Substituent Reactivity

The C3 fluorine atom influences electronic properties and participates in niche reactions:

Process Reagents Outcome Significance
Nucleophilic Aromatic SubstitutionAmines, Cu catalysis3-Amino derivativesRare due to electron-deficient ring
Radical FluorinationNFSI, NaHRetention of fluorine in analogsMaintains electronegativity for H-bonding

Fluorine’s electronegativity enhances metabolic stability and directs electrophilic attacks to C5/C7 positions in the heterocycle .

Heterocyclic Core Modifications

The imidazo[1,2-a]pyridine system undergoes regioselective functionalization:

Reaction Conditions Position Modified Application
Electrophilic SubstitutionHNO₃/H₂SO₄C5 nitro derivativesIntermediate for amine synthesis
Knoevenagel CondensationAldehydes, TiCl₄/TEAC3-CHO extensionsEnables conjugation with phosphonates
Reductive AminationNaBH₄, NiCl₂Saturated N-heterocyclesReduces planarity for solubility gains

Biological Activity Correlation Table

Key findings from RGGT inhibition studies:

Modification Site Structural Change IC₅₀ (μM) Prenylation Inhibition
C2-CO₂H → CO₂MeEsterification>1,000None
C6-OMe → CO₂HHydrolysis120Partial
C3-F → HDefluorination850Weak
C5-NO₂ → NH₂Reduction95Moderate

Data adapted from HeLa cell assays demonstrates that intact C2-CO₂H and C3-F groups are essential for sub-100 μM activity .

This compound’s multifunctional reactivity enables precise tuning for therapeutic development, particularly in enzyme inhibition strategies. Recent advances highlight its role as a scaffold for Rab GTPase-targeted agents in oncology research .

Scientific Research Applications

3-Fluoro-6-(methoxycarbonyl)imidazo[1,2-a]pyridine-2-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is used in biological assays to investigate its effects on various biological targets.

    Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting infectious diseases and cancer.

    Industry: The compound is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Fluoro-6-(methoxycarbonyl)imidazo[1,2-a]pyridine-2-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. For instance, it may inhibit certain kinases involved in cell proliferation, making it a potential anticancer agent .

Comparison with Similar Compounds

Physicochemical Characteristics

  • Solubility : The carboxylic acid group enhances hydrophilicity, while the methoxycarbonyl and fluorine substituents modulate lipophilicity.
  • Acidity : The electron-withdrawing fluorine atom likely lowers the pKa of the carboxylic acid (~2.5–3.5), increasing ionization in physiological conditions .
  • Synthetic Utility : This compound serves as a precursor for drug discovery, particularly in modifying pharmacokinetic profiles through ester-to-acid conversions .
Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties Applications
3-Fluoro-6-(methoxycarbonyl)imidazo[1,2-a]pyridine-2-carboxylic acid 3-F, 6-CO₂Me, 2-COOH C₁₀H₇FN₂O₄ 238.17 Moderate lipophilicity (logP ~1.2); acidic carboxylic acid Intermediate for prodrugs; kinase inhibitors
3-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid 3-Cl, 2-COOH C₈H₅ClN₂O₂ 196.59 Higher reactivity (Cl vs. F); logP ~1.5 Antibacterial agents; cross-coupling reactions
6-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid 6-Cl, 2-COOH C₈H₅ClN₂O₂ 196.59 Enhanced solubility vs. 3-Cl analog; logP ~1.0 Anticancer scaffolds; metal-catalyzed couplings
Methyl 3-Methyl-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate 3-Me, 6-CF₃, 2-CO₂Me C₁₁H₉F₃N₂O₂ 258.20 High lipophilicity (logP ~2.8); ester prodrug potential CNS-targeting drugs; protease inhibitors
8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid hydrate 8-Cl, 6-CF₃, 2-COOH C₉H₆ClF₃N₂O₃ 264.59 (anhydrous) Low solubility (hydrate form); strong electron-withdrawing effects Antiviral lead optimization; fluorinated analogs
3-Amino-6-(hydroxymethyl)imidazo[1,2-a]pyridine-2-carboxylic acid 3-NH₂, 6-CH₂OH, 2-COOH C₉H₉N₃O₃ 207.19 High polarity (logP ~-0.5); hydrogen-bonding capacity Peptide mimetics; solubility-enhancing motifs
Key Structural and Functional Differences

Substituent Effects on Reactivity :

  • Fluorine vs. Chlorine : The 3-fluoro substituent in the target compound offers metabolic stability compared to 3-chloro analogs, which are more prone to nucleophilic substitution .
  • Methoxycarbonyl (CO₂Me) vs. Trifluoromethyl (CF₃) : The CO₂Me group in the target compound is hydrolytically labile, enabling prodrug strategies, whereas CF₃ (e.g., in ) enhances lipophilicity and electron-withdrawing effects for target binding .

Pharmacological Implications :

  • Acid vs. Ester Derivatives : The carboxylic acid moiety in the target compound improves water solubility but limits blood-brain barrier penetration, whereas methyl esters (e.g., ) enhance bioavailability .
  • Positional Isomerism : 6-Substituted analogs (e.g., 6-Cl in ) exhibit distinct binding profiles compared to 8-substituted derivatives (e.g., ), influencing selectivity in enzyme inhibition .

Synthetic Accessibility :

  • Cross-coupling reactions (e.g., Suzuki-Miyaura in ) are common for introducing aryl/heteroaryl groups at position 4. The target compound’s methoxycarbonyl group may be introduced via esterification of a precursor carboxylic acid .

Biological Activity

3-Fluoro-6-(methoxycarbonyl)imidazo[1,2-a]pyridine-2-carboxylic acid is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications, drawing from various research studies and findings.

Synthesis

The synthesis of this compound can be achieved through multiple methods, including continuous flow synthesis. This approach allows for efficient production using readily available starting materials such as 2-aminopyridines and bromopyruvic acid in the presence of a catalytic agent like p-toluenesulfonic acid (PTSA) at elevated temperatures. This method has been shown to yield moderate to high quantities of the desired product within a short reaction time, facilitating further exploration of its biological activity .

Research indicates that compounds bearing the imidazo[1,2-a]pyridine scaffold exhibit significant inhibitory effects on various biological processes, particularly involving protein geranylgeranylation. The presence of specific substituents at the C6 position influences the compound's activity against Rab geranylgeranyl transferase (RGGT), an enzyme critical for the prenylation of proteins involved in cancer progression .

Cytotoxicity Studies

A series of cytotoxicity assays conducted on human cervical carcinoma HeLa cells revealed that several derivatives of imidazo[1,2-a]pyridine exhibited potent cytotoxic effects. The half-maximal inhibitory concentration (IC50) values were determined for various analogs, with some compounds showing IC50 values below 150 μM, indicating high cytotoxicity . The results are summarized in Table 1.

CompoundIC50 (μM)Activity Description
1a<150Highly cytotoxic
1b25-100Inhibitory effect on RGGT
1c>735Negligible effect

Case Studies

Several studies have highlighted the potential therapeutic applications of this compound:

  • Inhibition of Cancer Cell Growth : In one study, compounds derived from the imidazo[1,2-a]pyridine scaffold were tested for their ability to inhibit cell growth in cancer cell lines. The most active compounds were shown to disrupt Rab11A prenylation effectively, which is crucial for cancer cell viability .
  • Antimicrobial Activity : Preliminary investigations into the antimicrobial properties of this compound indicated promising activity against certain bacterial strains. This suggests potential applications in treating infections caused by resistant pathogens .

Q & A

Basic Research Questions

Q. What are the most effective synthetic routes for preparing 3-Fluoro-6-(methoxycarbonyl)imidazo[1,2-a]pyridine-2-carboxylic acid?

  • Methodology :

  • One-pot synthesis using Meldrum’s acid, aryl aldehydes, and 2-(1H-benzo[d]imidazol-2-yl)acetonitrile in water with piperidine catalysis achieves high yields (80–95%) and short reaction times (2–24 hours). This method avoids toxic solvents and simplifies purification via ethanol recrystallization .
  • Continuous flow synthesis (advanced technique): Reacting 2-aminopyridines with bromopyruvic acid in DMF at 125°C under catalytic p-toluenesulphonic acid (PTSA) minimizes decarboxylation risks. This approach ensures scalability and rapid synthesis (10-minute reaction time) .

Q. How can researchers confirm the structural integrity of synthesized derivatives?

  • Analytical workflow :

  • FT-IR : Identify functional groups (e.g., lactam C=O at ~1628 cm⁻¹, carboxylic acid O-H at ~3419 cm⁻¹) .
  • NMR : ¹H and ¹³C spectra verify substituent positions (e.g., fluoro and methoxycarbonyl groups). For example, singlet peaks for methyl groups (δ = 1.86 ppm) and aromatic protons (δ = 6.64–7.70 ppm) confirm regioselectivity .
  • Elemental analysis (CHN) : Validate purity by matching experimental vs. theoretical C/H/N percentages (e.g., <0.5% deviation) .

Q. What solvents and catalysts optimize reaction efficiency for imidazo[1,2-a]pyridine derivatives?

  • Key parameters :

  • Solvents : Water (green solvent) or DMF (high boiling point, solubilizing power) are preferred for one-pot or flow synthesis .
  • Catalysts : Piperidine (0.3 mmol) enhances Meldrum’s acid activation in one-pot reactions, while PTSA (0.25 equiv.) accelerates condensation in flow systems .

Advanced Research Questions

Q. How do electronic effects of substituents influence functionalization of the imidazo[1,2-a]pyridine core?

  • Case study : Hydrazination of C-2 phenyl-substituted imidazo[1,2-a]pyridines with diethyl azodicarboxylate shows no significant yield variation (86–93%) between electron-donating (e.g., OMe) and electron-withdrawing (e.g., Cl, F) groups. This suggests electronic effects are secondary to steric factors in this reaction .
  • Mitigation strategy : Prioritize steric compatibility over electronic tuning when designing functionalization pathways.

Q. What strategies prevent decarboxylation during synthesis of imidazo[1,2-a]pyridine carboxylic acids?

  • Stepwise protocols : Avoid direct high-temperature condensation of 2-bromopyruvic acid with aminopyridines. Instead, use ethyl bromopyruvate intermediates followed by saponification to preserve the carboxylic acid group .
  • Low-temperature flow reactors : Maintain precise temperature control (125°C) and short residence times (10 minutes) to suppress side reactions .

Q. How can spectral data discrepancies between experimental and theoretical values be resolved?

  • Example : In synthesized derivatives, minor deviations in CHN analysis (e.g., 0.2–0.4% for nitrogen content) may arise from residual solvents or hygroscopicity. Use high-resolution mass spectrometry (HRMS) to confirm molecular formulas and dynamic vapor sorption (DVS) to assess hygroscopic effects .

Q. What advanced techniques improve scalability for imidazo[1,2-a]pyridine libraries?

  • Continuous flow systems : Enable multi-step synthesis (e.g., condensation → saponification → amidation) in a single microreactor setup, reducing purification steps and enabling gram-scale production .
  • Automated purification : Couple high-performance liquid chromatography (HPLC) with mass-directed fractionation for rapid isolation of pure compounds.

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